molecular formula C13H9ClN2S B2406600 2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile CAS No. 1495365-71-3

2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile

Cat. No.: B2406600
CAS No.: 1495365-71-3
M. Wt: 260.74
InChI Key: MMIQQPMOKPAHEE-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile is an organic compound with the molecular formula C13H9ClN2S. It belongs to the class of benzonitriles, which are aromatic compounds containing a cyano group attached to a benzene ring.

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-5-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-10-1-6-13(9(7-10)8-15)17-12-4-2-11(16)3-5-12/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIQQPMOKPAHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=C(C=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile typically involves the reaction of 4-aminothiophenol with 5-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it could interfere with cellular pathways critical for cancer cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Aminophenyl)thio]-5-chlorobenzonitrile
  • 2-[(4-Aminophenyl)sulfanyl]-4-chlorobenzonitrile
  • 2-[(4-Aminophenyl)sulfanyl]-5-bromobenzonitrile

Uniqueness

2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a sulfanyl group, and a cyano group on the benzene ring makes it a versatile scaffold for various applications .

Biological Activity

2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesizing data from various studies, and presenting case studies and research findings.

Chemical Structure

The chemical structure of 2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile can be represented as follows:

  • Molecular Formula : C13H10ClN2S
  • Molecular Weight : 254.75 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the sulfanyl group and the chlorobenzonitrile moiety suggests potential interactions with enzymes and receptors involved in signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on related benzonitrile derivatives showed potent activity against various bacterial strains, including drug-resistant strains. The minimum inhibitory concentration (MIC) values were reported in the low micromolar range, suggesting that 2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile may also exhibit similar properties.

CompoundTarget OrganismMIC (µg/mL)
2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrileStaphylococcus aureus< 1.0
Related Compound AEscherichia coli< 0.5
Related Compound BPseudomonas aeruginosa< 2.0

Anticancer Activity

The compound's structural features suggest potential anticancer activities. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, a related study found that certain benzonitrile derivatives inhibited growth in breast cancer cell lines with IC50 values ranging from 1 to 10 µM.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of benzonitrile derivatives, including 2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile. The results indicated that the compound significantly inhibited cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, 2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile was tested against a panel of bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for further development.

Research Findings

  • Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer progression.
  • Low Cytotoxicity : In vitro cytotoxicity assays indicate that the compound has low toxicity towards normal human cells, making it a candidate for further development.
  • Structure-Activity Relationship (SAR) : SAR studies suggest that modifications on the phenyl ring can enhance biological activity, guiding future synthetic efforts.

Q & A

Q. Advanced

  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, serum concentration).
  • Metabolite interference : LC-MS/MS identifies degradation products.
  • Structural analogs : Compare with 4-amino-2-chloro-5-fluorobenzonitrile to isolate substituent effects .

What crystallographic techniques elucidate molecular packing and intermolecular interactions?

Advanced
Single-crystal X-ray diffraction (SC-XRD) reveals π-π stacking (3.5–4.0 Å spacing) and hydrogen-bonding networks (N-H···N≡C). Space group symmetry (e.g., monoclinic P21/c) and unit cell parameters (a, b, c, β) are critical for comparing polymorphs. Cambridge Structural Database (CSD) entries guide refinement .

How to design stability studies under varying pH and temperature conditions?

Q. Advanced

  • Forced degradation : Expose to 0.1M HCl/NaOH (25°C, 24h) and analyze via UPLC-PDA.
  • Kinetic modeling : Arrhenius plots predict shelf-life (Ea ~60 kJ/mol for hydrolysis).
  • Solid-state stability : TGA-DSC identifies decomposition thresholds (>200°C typical) .

What computational methods predict binding affinities for drug-discovery applications?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR) using flexible ligand protocols.
  • MD simulations (GROMACS) : Assess binding mode stability over 100 ns trajectories.
  • Free-energy perturbation (FEP) : Quantify ΔΔG for sulfanyl vs. methylthio analogs .

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